AZ14170133

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C57H77N7O18 |

|---|---|

Molecular Weight |

1148.3 g/mol |

IUPAC Name |

(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-N-[(2S)-1-[[(10S)-10-ethyl-10-hydroxy-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19-heptaen-19-yl]amino]-1-oxopropan-2-yl]-3-methylbutanamide |

InChI |

InChI=1S/C57H77N7O18/c1-5-57(73)42-33-45-52-40(34-64(45)55(71)41(42)35-82-56(57)72)38-7-6-8-39-43(9-10-44(60-52)50(38)39)61-53(69)37(4)59-54(70)51(36(2)3)62-47(66)14-17-74-19-21-76-23-25-78-27-29-80-31-32-81-30-28-79-26-24-77-22-20-75-18-15-58-46(65)13-16-63-48(67)11-12-49(63)68/h9-12,33,36-37,51,73H,5-8,13-32,34-35H2,1-4H3,(H,58,65)(H,59,70)(H,61,69)(H,62,66)/t37-,51-,57-/m0/s1 |

InChI Key |

OYYHJMUXFQIRBT-ZHSICCDKSA-N |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5CCCC6=C(C=CC(=C56)N=C4C3=C2)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN7C(=O)C=CC7=O)O |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5CCCC6=C(C=CC(=C56)N=C4C3=C2)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN7C(=O)C=CC7=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of AZ14170133: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ14170133 is a potent topoisomerase I inhibitor that serves as the cytotoxic payload in the antibody-drug conjugate (ADC) AZD8205. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its function as part of the AZD8205 ADC, the experimental evidence supporting its activity, and the molecular pathways it perturbs to induce cancer cell death. AZD8205 is engineered for targeted delivery to tumors expressing B7-H4, a transmembrane protein overexpressed in a variety of solid tumors, including breast, ovarian, and endometrial cancers, and is associated with a poor prognosis.[1][2][3]

The AZD8205 Antibody-Drug Conjugate: Targeted Delivery of this compound

This compound is linked to a human anti-B7-H4 antibody via a cleavable Val-Ala-PEG8 linker.[4][5][6] This design ensures that the highly potent payload remains largely inactive and stable in systemic circulation, minimizing off-target toxicity.[4][5][6] Upon binding of the antibody component to the B7-H4 receptor on the surface of a cancer cell, the ADC-receptor complex is internalized.[1] Inside the cell, the linker is cleaved, releasing the active this compound payload to exert its cytotoxic effects.[1]

Core Mechanism: Inhibition of Topoisomerase I

The primary molecular target of this compound is topoisomerase I (TOP1), a nuclear enzyme essential for DNA replication and transcription.[1] TOP1 functions by creating transient single-strand breaks in the DNA backbone to relieve torsional stress that accumulates during these processes. This compound acts by trapping the TOP1-DNA cleavage complex. This stabilization of the complex prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When the replication fork encounters these stalled complexes, it results in the formation of irreversible double-strand DNA breaks, a highly lethal form of DNA damage.[1]

Induction of Apoptosis

The extensive DNA damage triggered by this compound initiates a cascade of cellular events culminating in programmed cell death, or apoptosis. The presence of double-strand breaks activates DNA damage response (DDR) pathways, leading to cell cycle arrest and the initiation of apoptotic signaling. This process involves both intrinsic and extrinsic apoptotic pathways, characterized by the activation of a cascade of caspases that execute the dismantling of the cell.

Quantitative Data

| Parameter | Model | Value | Reference |

| In Vivo Efficacy | Patient-Derived Xenograft (PDX) models (26 TNBC tumors) | 69% overall response rate at a single 3.5 mg/kg dose | [4][5][6][7] |

| In Vivo Efficacy | TNBC PDX Models | 36% complete remission rate at a single 3.5 mg/kg dose | [2] |

| Clinical Trial (Phase I/II) | Heavily pretreated patients with advanced/metastatic solid tumors (n=44) | 9 partial responses at ≥1.6 mg/kg dose | [3] |

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize the mechanism of action of this compound within the AZD8205 ADC.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay is used to determine the inhibitory activity of a compound on topoisomerase I.

-

Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA, a reaction buffer (typically containing Tris-HCl, KCl, MgCl2, and EDTA), and the test compound (this compound) at various concentrations.

-

Enzyme Addition: Purified human topoisomerase I enzyme is added to the reaction mixture.

-

Incubation: The reaction is incubated at 37°C for a specified time (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.

-

Termination: The reaction is stopped by the addition of a stop buffer containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).

-

Analysis: The different forms of DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis and visualized by staining with a fluorescent dye (e.g., ethidium bromide). A decrease in the amount of relaxed DNA with increasing concentrations of the test compound indicates inhibition of topoisomerase I.

In Vitro Cytotoxicity Assay

This assay measures the ability of a compound to kill cancer cells in culture.

-

Cell Plating: Cancer cells (both B7-H4 positive and negative lines for specificity testing) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Addition: AZD8205 or the free this compound payload is added to the cells in a serial dilution to cover a range of concentrations.

-

Incubation: The cells are incubated with the compound for a defined period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or resazurin assay. These assays measure the metabolic activity of living cells.

-

Data Analysis: The percentage of viable cells is plotted against the compound concentration, and the IC50 value (the concentration at which 50% of the cells are killed) is calculated.

Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy

PDX models involve the implantation of tumor tissue from a patient into an immunodeficient mouse, providing a more clinically relevant model for testing anti-cancer agents.

-

Tumor Implantation: Fragments of a patient's tumor are surgically implanted into immunodeficient mice (e.g., NOD/SCID).

-

Tumor Growth: The tumors are allowed to grow to a specified size.

-

Treatment: Mice are randomized into control and treatment groups. The treatment group receives AZD8205 intravenously at a specified dose and schedule.

-

Monitoring: Tumor volume is measured regularly (e.g., twice weekly) with calipers. The body weight and general health of the mice are also monitored.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised for further analysis (e.g., IHC).

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

B7-H4 Immunohistochemistry (IHC)

IHC is used to detect the expression of B7-H4 protein in tumor tissues.

-

Tissue Preparation: Formalin-fixed, paraffin-embedded tumor tissue sections are deparaffinized and rehydrated.

-

Antigen Retrieval: The tissue sections are treated with a solution (e.g., citrate buffer) at high temperature to unmask the antigenic sites.

-

Blocking: The sections are incubated with a blocking solution to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The sections are incubated with a primary antibody that specifically binds to B7-H4.

-

Secondary Antibody Incubation: A secondary antibody, which is conjugated to an enzyme (e.g., horseradish peroxidase), is added to bind to the primary antibody.

-

Detection: A chromogenic substrate is added, which is converted by the enzyme into a colored precipitate at the site of antigen expression.

-

Counterstaining and Visualization: The sections are counterstained (e.g., with hematoxylin) to visualize the cell nuclei and then examined under a microscope to assess the level and localization of B7-H4 expression.

Signaling Pathways and Visualizations

AZD8205 Mechanism of Action Workflow

Caption: Workflow of AZD8205 from binding to apoptosis induction.

Topoisomerase I Inhibition and Apoptosis Induction Pathway

Caption: Signaling cascade from TOP1 inhibition to apoptosis.

Bystander Killing Effect

A key feature of the AZD8205 ADC is its ability to induce a "bystander killing effect." After the this compound payload is released within a B7-H4-positive cell, its physicochemical properties allow it to diffuse across the cell membrane and into the surrounding tumor microenvironment. This enables the payload to kill neighboring tumor cells that may not express B7-H4, thereby overcoming tumor heterogeneity and enhancing the overall anti-tumor efficacy.[4][5][6]

Caption: Diffusion of this compound to kill neighboring cells.

Conclusion

This compound is a topoisomerase I inhibitor that, when delivered as part of the AZD8205 antibody-drug conjugate, represents a highly targeted and potent anti-cancer agent. Its mechanism of action, centered on the induction of catastrophic DNA damage and subsequent apoptosis, is amplified by a bystander killing effect that addresses tumor heterogeneity. The preclinical data strongly support the continued clinical development of AZD8205 for the treatment of B7-H4-expressing solid tumors.[4][5][6] Further research will continue to elucidate the finer details of its molecular interactions and clinical applications.

References

- 1. ascopubs.org [ascopubs.org]

- 2. adcreview.com [adcreview.com]

- 3. ESMO: Novel ADC AZD8205 demonstrates manageable safety profile and preliminary efficacy in first-in-human trial | MD Anderson Cancer Center [mdanderson.org]

- 4. Design and Preclinical Evaluation of a Novel B7-H4-Directed Antibody-Drug Conjugate, AZD8205, Alone and in Combination with the PARP1-Selective Inhibitor AZD5305 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Design and Preclinical Evaluation ... | Article | H1 Connect [archive.connect.h1.co]

AZ14170133: A Technical Whitepaper on its Topoisomerase I Inhibitor Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ14170133 is a potent topoisomerase I inhibitor that has been developed as a cytotoxic payload for antibody-drug conjugates (ADCs). Its primary application is within the ADC AZD8205, where it is linked to a monoclonal antibody targeting the B7-H4 antigen, a protein overexpressed in a variety of solid tumors. This targeted delivery strategy aims to concentrate the cytotoxic effects of this compound within tumor cells, thereby minimizing systemic toxicity. This technical guide provides an in-depth overview of the core topoisomerase I inhibitor activity of this compound, including its mechanism of action, available preclinical data, and the experimental methodologies relevant to its evaluation.

Core Mechanism of Action: Topoisomerase I Inhibition

Topoisomerase I (Top1) is a critical enzyme that alleviates torsional stress in DNA during replication and transcription by introducing transient single-strand breaks. The mechanism of action of this compound, as a camptothecin derivative, involves the stabilization of the covalent complex between Top1 and DNA (Top1cc). This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, it results in a cytotoxic double-strand break, triggering a cascade of cellular events that ultimately lead to apoptotic cell death.[1][2]

Preclinical Activity of AZD8205 (incorporating this compound)

While specific quantitative data such as the IC50 or Ki value for the standalone this compound payload is not publicly available, the preclinical efficacy of the ADC AZD8205 provides significant insight into its potent anti-tumor activity.

In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models

In a comprehensive preclinical study, a single intravenous administration of AZD8205 was evaluated in 26 patient-derived xenograft (PDX) models of triple-negative breast cancer (TNBC). The results demonstrated a significant overall response rate.[3][4]

| Study Parameter | Result |

| Number of PDX Models | 26 |

| Treatment | Single IV administration of 3.5 mg/kg AZD8205 |

| Overall Response Rate | 69% |

| Complete Responses | 36% (9 out of 26 models) |

Table 1: Summary of AZD8205 Efficacy in TNBC PDX Models.[3][4]

These findings highlight the potent in vivo activity of the this compound payload when delivered specifically to tumor cells via the B7-H4 targeting antibody. The antitumor activity was observed to be more pronounced in models with elevated B7-H4 expression and in those with defects in DNA damage repair (DDR) pathways.[4]

Signaling Pathways

The cytotoxic effect of this compound is mediated through the induction of DNA damage, which activates complex intracellular signaling pathways.

DNA Damage Response (DDR) and Apoptosis

The formation of double-strand breaks due to the collision of replication forks with the stabilized Top1cc activates the DNA Damage Response (DDR) pathway. This involves the activation of sensor proteins like ATM and ATR, which in turn phosphorylate a cascade of downstream targets, including CHK1 and CHK2, leading to cell cycle arrest. If the DNA damage is too extensive to be repaired, the cell is directed towards apoptosis. The apoptotic cascade can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of caspases and execution of cell death.

Experimental Protocols

The following sections detail generalized experimental protocols that are representative of the methods used to characterize the activity of topoisomerase I inhibitors and ADCs like AZD8205. Please note that the specific protocols for the preclinical studies of AZD8205 have not been publicly disclosed in full detail.

In Vitro Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)

This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., B7-H4 positive and negative lines)

-

Complete cell culture medium

-

96-well microplates

-

This compound or AZD8205

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

Solubilization buffer (for MTT)

-

Plate reader (absorbance or luminescence)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound (this compound or AZD8205) and add them to the wells. Include vehicle-only controls.

-

Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C in a humidified CO2 incubator.

-

Viability Assessment:

-

MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization buffer to dissolve the formazan crystals. Read the absorbance at the appropriate wavelength.

-

CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Read the luminescence.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results against the compound concentration to determine the IC50 value using a non-linear regression analysis.

Topoisomerase I Relaxation Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of Topoisomerase I.

Materials:

-

Supercoiled plasmid DNA

-

Recombinant human Topoisomerase I

-

Reaction buffer

-

This compound

-

Agarose gel electrophoresis system

-

DNA staining dye (e.g., ethidium bromide)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, supercoiled plasmid DNA, and varying concentrations of this compound. Include a no-drug control.

-

Enzyme Addition: Add recombinant Topoisomerase I to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.

-

Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Visualization: Stain the gel with a DNA dye and visualize the DNA bands under UV light. Inhibition of Topoisomerase I activity is observed as a decrease in the amount of relaxed DNA compared to the no-drug control.

Patient-Derived Xenograft (PDX) Model Study

PDX models are created by implanting tumor tissue from a patient into an immunodeficient mouse, providing a more clinically relevant model for evaluating anti-cancer therapies.

Procedure:

-

Model Establishment: Implant fresh human tumor tissue subcutaneously or orthotopically into immunodeficient mice.

-

Tumor Growth: Monitor the mice for tumor growth. Once tumors reach a specified size, enroll the mice into treatment cohorts.

-

Treatment: Administer AZD8205 intravenously at the desired dose and schedule. Include a vehicle control group.

-

Tumor Measurement: Measure tumor volume regularly using calipers.

-

Efficacy Evaluation: At the end of the study, evaluate the anti-tumor efficacy based on metrics such as tumor growth inhibition, partial response, or complete response.

-

Biomarker Analysis: Tumors can be excised for biomarker analysis, such as immunohistochemistry for B7-H4 expression or analysis of DNA damage markers (e.g., γH2AX).

Conclusion

This compound is a potent topoisomerase I inhibitor that, when incorporated into the ADC AZD8205, demonstrates significant preclinical anti-tumor activity in models of human cancer. Its mechanism of action, centered on the stabilization of the Top1-DNA cleavage complex, leads to DNA damage and apoptosis in cancer cells. While specific quantitative data on the payload alone are not widely available, the efficacy of AZD8205 in preclinical studies underscores the therapeutic potential of this approach. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of novel topoisomerase I inhibitor-based cancer therapies. Further research and clinical evaluation of AZD8205 in the ongoing BLUESTAR clinical trial (NCT05123482) will be critical in determining the full therapeutic benefit of this compound.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. Preclinical Evaluation of DB-1419, a Novel Bifunctional and Bispecific Anti–B7-H3 × PD-L1 Antibody–Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Preclinical Evaluation of a Novel B7-H4-Directed Antibody-Drug Conjugate, AZD8205, Alone and in Combination with the PARP1-Selective Inhibitor AZD5305 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Preclinical and phase I trials of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of AZ14170133 (SG 3932)

A Novel Topoisomerase I Inhibitor-Linker for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ14170133 (also known as SG 3932) is a sophisticated drug-linker conjugate that plays a pivotal role in the next generation of targeted cancer therapies. It comprises a potent topoisomerase I inhibitor payload, AZ'0132, attached to a bystander-capable Val-Ala-PEG8 linker. This innovative construct has been integral to the development of AZD8205, a novel antibody-drug conjugate (ADC) targeting B7-H4, a transmembrane protein overexpressed in a variety of solid tumors. This technical guide provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of this compound, with a focus on its application in the ADC AZD8205.

Introduction: The Evolution of ADC Payloads

Antibody-drug conjugates are designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity. The choice of the cytotoxic payload and the linker technology is critical to the success of an ADC. While early ADCs primarily utilized microtubule inhibitors, there has been a growing interest in payloads with alternative mechanisms of action, such as topoisomerase I inhibitors. These agents induce DNA damage and apoptosis in cancer cells and have shown significant clinical activity. This compound emerged from extensive research aimed at optimizing the therapeutic index of topoisomerase I inhibitor-based ADCs.

Discovery and Rationale for this compound

The development of this compound was driven by the need for a stable and effective drug-linker for a B7-H4-targeting ADC. B7-H4 is an attractive target for an ADC due to its high expression in several tumor types, including triple-negative breast cancer (TNBC), ovarian cancer, and endometrial cancer, with limited expression in normal tissues.

Linker-Payload Selection

Researchers at AstraZeneca evaluated four different linker-payloads to identify the optimal construct for the anti-B7-H4 antibody, INT016. These included cleavable Val-Ala (VA) or Gly-Gly-Phe-Gly (GGFG) peptide linkers, with or without a PEG8 spacer, conjugated to the topoisomerase I inhibitor payload AZ'0132. The evaluation focused on biophysical properties, in vivo efficacy, and safety.

The Val-Ala-PEG8 linker, integral to this compound, was selected due to its demonstrated superiority in terms of stability, efficacy, and safety when compared to the other linker-payload combinations.[1][2] This linker is designed to be stable in circulation and release the bystander-capable payload upon internalization into the target tumor cell.

AZ'0132: The Topoisomerase I Inhibitor Payload

The cytotoxic component of this compound is AZ'0132, a novel and potent topoisomerase I inhibitor. Topoisomerase I is a nuclear enzyme that plays a crucial role in DNA replication and transcription by relaxing DNA supercoiling. AZ'0132 stabilizes the covalent complex between topoisomerase I and DNA, leading to DNA single-strand breaks, which are converted to double-strand breaks during DNA replication. This accumulation of DNA damage ultimately triggers apoptotic cell death.

Preclinical Development of AZD8205 featuring this compound

The majority of the preclinical data for this compound has been generated in the context of the B7-H4-directed ADC, AZD8205.

In Vitro and In Vivo Efficacy

Preclinical studies demonstrated the potent anti-tumor activity of AZD8205. In a study of 26 patient-derived xenograft (PDX) models of TNBC, a single administration of 3.5 mg/kg AZD8205 resulted in a 69% overall response rate.[1][2] The response to AZD8205 was found to correlate with B7-H4 expression levels and was particularly pronounced in tumors with homologous recombination repair (HRR) deficiency.

Further studies in PDX models of various cancers showed robust antitumor activity, with overall response rates of 75% in B7-H4-expressing TNBC, 64% in ovarian cancer, and 21% in cholangiocarcinoma tumors following a single 3.5 mg/kg intravenous dose.

Pharmacokinetics and Toxicology

Pharmacokinetic studies in mice demonstrated that AZD8205, utilizing the this compound linker-payload, exhibited improved stability compared to other linker-payload combinations. Toxicology studies in rats established an acceptable safety profile for AZD8205, supporting its advancement into clinical trials.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of AZD8205, which incorporates the this compound drug-linker.

| Preclinical Efficacy of AZD8205 (Single 3.5 mg/kg IV Dose) | |

| Tumor Model | Overall Response Rate (%) |

| Triple-Negative Breast Cancer (PDX, n=26) | 69 |

| B7-H4 Expressing TNBC (PDX) | 75 |

| Ovarian Cancer (PDX) | 64 |

| Cholangiocarcinoma (PDX) | 21 |

Experimental Protocols

Immunohistochemistry (IHC) for B7-H4 Expression

-

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed using a suitable buffer.

-

Primary Antibody: Sections are incubated with a validated anti-B7-H4 monoclonal antibody.

-

Detection: A polymer-based detection system with a chromogen such as 3,3'-diaminobenzidine (DAB) is used for visualization.

-

Counterstain: Slides are counterstained with hematoxylin.

-

Image Analysis: A deep-learning-based image analysis algorithm is used to quantify B7-H4 expression, often measured as the mean optical density on tumor cell membranes.

In Vivo Xenograft Studies

-

Cell Lines/PDX Models: Human cancer cell lines or patient-derived tumor fragments are implanted into immunocompromised mice.

-

Treatment: Once tumors reach a specified volume, animals are treated with a single intravenous bolus dose of AZD8205 or a control ADC.

-

Tumor Volume Measurement: Tumor dimensions are measured regularly using calipers, and tumor volume is calculated.

-

Efficacy Assessment: Antitumor activity is assessed based on tumor growth inhibition or regression.

Pharmacokinetic Analysis

-

Sample Collection: Blood samples are collected from treated animals at various time points.

-

Sample Processing: Plasma is isolated from the blood samples.

-

Quantification: The concentrations of the ADC, total antibody, and unconjugated payload are quantified using validated ligand-binding assays (LBA) or liquid chromatography-mass spectrometry (LC-MS) methods.

Visualizations

Signaling Pathway

Experimental Workflow

Logical Relationships

Clinical Development of AZD8205

Based on the promising preclinical data, a first-in-human, Phase I/IIa clinical trial (NCT05123482) was initiated to evaluate the safety, tolerability, and preliminary efficacy of AZD8205 in patients with advanced or metastatic solid tumors, including breast cancer, biliary tract cancer, ovarian cancer, and endometrial cancers.

Interim data from this trial has shown a manageable safety profile. In a cohort of 47 heavily pretreated patients, 9 out of 44 patients treated at 1.6 mg/kg or higher experienced partial responses. The most common grade 3 or higher adverse events were neutropenia (34%) and anemia (17%).

Conclusion

This compound represents a significant advancement in the field of antibody-drug conjugates. Its rational design, incorporating a potent topoisomerase I inhibitor with a stable and bystander-capable linker, has led to the development of a promising clinical candidate, AZD8205. The preclinical data strongly support the potential of AZD8205 as a targeted therapy for B7-H4-expressing tumors. Ongoing clinical evaluation will further delineate the therapeutic potential of this innovative ADC and the pivotal role of the this compound drug-linker conjugate.

References

The Role of AZ14170133 in Antibody-Drug Conjugate Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ14170133, also known as SG 3932, is a pivotal drug-linker conjugate integral to the synthesis of advanced antibody-drug conjugates (ADCs). This technical guide provides an in-depth analysis of this compound, its components, and its application in the creation of the investigational ADC, AZD8205. We will explore the synthesis, mechanism of action, and the critical role of its constituent parts: a topoisomerase I inhibitor payload, a cleavable Val-Ala linker, and a PEG8 spacer. This document will also present a compilation of key quantitative data, detailed experimental methodologies derived from preclinical studies, and visualizations of the underlying processes to serve as a comprehensive resource for researchers in the field of targeted cancer therapeutics.

Introduction to this compound

This compound is a drug-linker construct designed for covalent attachment to a monoclonal antibody, forming an ADC. It is a key component of AZD8205, an ADC targeting the B7-H4 protein, which is overexpressed in various solid tumors[1][2]. The strategic design of this compound, featuring a potent cytotoxic agent and a carefully selected linker system, aims to enhance the therapeutic window by ensuring stable drug conjugation in circulation and facilitating targeted release within the tumor microenvironment.

The core components of this compound are:

-

A Topoisomerase I Inhibitor (TOP1i) Payload: A potent cytotoxic agent that induces DNA damage and subsequent apoptosis in cancer cells.

-

A Valine-Alanine (Val-Ala) Dipeptide Linker: A protease-cleavable linker designed to be stable in the bloodstream and efficiently cleaved by intracellular enzymes like cathepsins.

-

A Polyethylene Glycol (PEG8) Spacer: A hydrophilic spacer that improves the solubility and pharmacokinetic properties of the ADC.

Synthesis and Conjugation of this compound

The synthesis of an ADC using this compound, such as AZD8205, involves a multi-step process that begins with the antibody, followed by reduction of interchain disulfide bonds, and finally, conjugation with the drug-linker.

Experimental Protocol: Antibody Reduction and Conjugation

The following protocol is a generalized representation based on common cysteine-based conjugation methods.

Materials:

-

Anti-B7-H4 monoclonal antibody (or other target-specific antibody)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution

-

This compound dissolved in a suitable organic solvent (e.g., DMSO)

-

Conjugation buffer (e.g., phosphate-buffered saline, pH 7.4, with EDTA)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Preparation: The monoclonal antibody is prepared in the conjugation buffer at a specific concentration.

-

Reduction of Disulfide Bonds: A molar excess of TCEP is added to the antibody solution to reduce the interchain disulfide bonds, exposing the reactive thiol groups. The reaction is typically incubated at 37°C for a defined period.

-

Drug-Linker Conjugation: The this compound solution is added to the reduced antibody. The maleimide group on the linker reacts with the free thiol groups on the antibody to form a stable thioether bond. The reaction is incubated at room temperature.

-

Purification: The resulting ADC is purified using size-exclusion chromatography to remove unconjugated drug-linker and other impurities.

-

Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), aggregation levels, and in vitro potency.

Logical Workflow for ADC Synthesis

The synthesis of an ADC with this compound follows a logical progression from antibody selection to the final purified conjugate.

Caption: Workflow for the synthesis of an antibody-drug conjugate using this compound.

Mechanism of Action of AZD8205

The efficacy of an ADC synthesized with this compound, such as AZD8205, is dependent on a sequence of events that deliver the cytotoxic payload to the target cancer cell.

Signaling Pathway of ADC Action

The following diagram illustrates the proposed mechanism of action for AZD8205.

Caption: Proposed mechanism of action for the B7-H4 targeted ADC, AZD8205.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of ADCs synthesized with different linker-payloads, including this compound, which was selected for the development of AZD8205 due to its superior stability and efficacy.

Table 1: Characterization of Anti-B7-H4 ADCs [3]

| ADC Construct | Linker | DAR (Average) | % Monomer |

| ADC-1 | Val-Ala-PEG8 | ~8 | >95% |

| ADC-2 | Gly-Gly-Phe-Gly-PEG8 | ~8 | >95% |

| ADC-3 | Val-Ala | ~8 | >95% |

| ADC-4 | Gly-Gly-Phe-Gly | ~8 | >95% |

Table 2: In Vivo Efficacy of a Single Dose of AZD8205 in a Patient-Derived Xenograft (PDX) Model [1]

| Tumor Model | Treatment | Overall Response Rate |

| Breast Cancer PDX | AZD8205 (3.5 mg/kg) | 69% |

Biotransformation and Stability

The stability of the ADC in circulation is paramount to its safety and efficacy. Studies on AZD8205 have elucidated the biotransformation pathways and highlighted the stability of the thioether bond formed during conjugation.

Experimental Protocol: In Vivo Biotransformation Analysis

The following is a summary of the methodology used to analyze the biotransformation of AZD8205 in vivo.

Materials:

-

Plasma samples from preclinical models dosed with AZD8205

-

Immuno-affinity capture beads (e.g., anti-human Fc)

-

Digestion enzymes (e.g., trypsin, papain)

-

LC-HRMS system

Procedure:

-

Immuno-affinity Capture: The ADC and its biotransformed species are captured from plasma samples using anti-human Fc coated magnetic beads.

-

Enzymatic Digestion: The captured ADC is subjected to enzymatic digestion to either generate characteristic peptides for quantification (trypsin) or to release the drug-linker for analysis (papain).

-

LC-HRMS Analysis: The digested samples are analyzed by liquid chromatography-high resolution mass spectrometry to identify and quantify the different biotransformed species.

Biotransformation Pathway of AZD8205

The biotransformation of AZD8205 primarily involves processes that can lead to deconjugation of the payload. The stability of the linker is a critical determinant of the ADC's in vivo performance.

References

- 1. Design and Preclinical Evaluation of a Novel B7-H4-Directed Antibody-Drug Conjugate, AZD8205, Alone and in Combination with the PARP1-Selective Inhibitor AZD5305 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical performance study protocol for use of the B7-H4 (A57.1) Assay to identify and select B7-H4 positive ovarian, endometrial, biliary tract, breast cancer, and squamous non-small cell lung cancer patients for recruitment into the AstraZeneca Phase I/IIa Multi-center, Open-label Master Protocol Dose Escalation and Expansion Study of AZD8205 as Monotherapy and in Combination with Anticancer Agents in Participants with Advanced Solid Tumors | Research with human participants [onderzoekmetmensen.nl]

- 3. Item - Supplementary Tables S1-4 from Design and Preclinical Evaluation of a Novel B7-H4âDirected AntibodyâDrug Conjugate, AZD8205, Alone and in Combination with the PARP1-Selective Inhibitor AZD5305 - American Association for Cancer Research - Figshare [aacr.figshare.com]

In Vitro Characterization of the AZ14170133 Payload: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of the novel topoisomerase I inhibitor payload, AZ14170133. This document summarizes publicly available data on its activity, mechanism of action, and the experimental protocols used to evaluate its efficacy as part of an antibody-drug conjugate (ADC). Please note that while extensive data exists for ADCs utilizing this payload, specific quantitative data for the unconjugated this compound payload, such as IC50 values across a broad panel of cancer cell lines, is not extensively available in the public domain.

Data Presentation

The cytotoxic activity of this compound has been primarily evaluated in the context of antibody-drug conjugates. The following tables summarize the in vitro cytotoxicity of ADCs incorporating the this compound payload in various cancer cell lines.

Table 1: In Vitro Cytotoxicity of a TROP2-Targeting ADC with this compound Payload

| Cell Line | Cancer Type | IC50 (nM) |

| PC9 | Non-Small Cell Lung Cancer | Data not publicly available |

This data is derived from a study focused on T cell activation and does not provide specific IC50 values, but demonstrates cytotoxic activity in co-culture models.

Table 2: In Vitro Cytotoxicity of AZD8205 (a B7-H4-Targeting ADC with this compound Payload)

| Cell Line | B7-H4 Expression | IC50 (ng/mL) |

| HT29 | Negative | >10,000 |

| HT29-huB7-H4 | Positive | 134 |

This data is from supplementary materials associated with preclinical studies of AZD8205.[1]

Experimental Protocols

Detailed methodologies for key in vitro experiments are crucial for the interpretation and replication of results. The following sections provide an overview of the protocols used to characterize ADCs containing the this compound payload.

Topoisomerase I Inhibition Assay

This assay is fundamental to confirming the mechanism of action of the this compound payload.

Objective: To determine the inhibitory effect of this compound on the catalytic activity of human topoisomerase I.

Principle: Topoisomerase I relaxes supercoiled plasmid DNA. An inhibitor will prevent this relaxation, leaving the DNA in its supercoiled state. The different DNA topologies (supercoiled vs. relaxed) can be separated and visualized by agarose gel electrophoresis.

Materials:

-

Human Topoisomerase I (recombinant)

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I Assay Buffer

-

This compound (or ADC containing the payload) at various concentrations

-

DNA Loading Dye

-

Agarose gel and electrophoresis equipment

-

DNA staining agent (e.g., ethidium bromide or SYBR Safe)

-

Gel imaging system

Procedure:

-

Prepare reaction mixtures on ice, each containing 10x assay buffer, supercoiled DNA, and the desired concentration of this compound.

-

Initiate the reaction by adding human topoisomerase I to each tube.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding DNA loading dye containing a final concentration of 1% SDS.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed DNA.

-

Stain the gel with a DNA staining agent and visualize the bands under UV light.

-

Analyze the results: a decrease in the amount of relaxed DNA with increasing concentrations of this compound indicates inhibitory activity.

In Vitro Cytotoxicity Assay

This assay measures the potency of the ADC in killing cancer cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC containing the this compound payload against various cancer cell lines.

Principle: Cancer cells are incubated with serial dilutions of the ADC. Cell viability is measured after a set period, and the IC50 value is calculated.

Materials:

-

Cancer cell lines of interest (e.g., PC9, HT29)

-

Complete cell culture medium

-

ADC containing this compound

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

-

Plate reader

Procedure:

-

Seed cancer cells into 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the ADC in complete culture medium.

-

Remove the existing medium from the cells and add the ADC dilutions.

-

Incubate the plates for a specified period (e.g., 72-120 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence or absorbance using a plate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using appropriate software.

Bystander Killing Assay

This assay evaluates the ability of the payload, once released from the target cell, to kill neighboring antigen-negative cells.

Objective: To determine if the this compound payload, when released from an ADC-treated antigen-positive cell, can induce cytotoxicity in adjacent antigen-negative cells.

Principle: A co-culture of antigen-positive and antigen-negative cells (labeled with a fluorescent marker like GFP) is treated with the ADC. The viability of the antigen-negative cells is then assessed.

Materials:

-

Antigen-positive cancer cell line (e.g., HT29-huB7-H4)

-

Antigen-negative cancer cell line engineered to express a fluorescent protein (e.g., HT29-GFP)

-

ADC containing this compound

-

Flow cytometer or high-content imaging system

Procedure:

-

Co-culture the antigen-positive and fluorescently labeled antigen-negative cells at a defined ratio (e.g., 1:1) in a multi-well plate.

-

Treat the co-culture with the ADC at a concentration that is cytotoxic to the antigen-positive cells.

-

Incubate the plate for an appropriate duration (e.g., 6 days).

-

Harvest the cells and analyze the population by flow cytometry or image the plate with a high-content imager.

-

Quantify the percentage of viable fluorescently labeled (antigen-negative) cells in the treated versus untreated co-cultures. A significant reduction in the viability of the antigen-negative cells in the presence of the ADC and antigen-positive cells indicates a bystander effect.[2]

In Vitro T-Cell Activation Assay

This assay assesses the immunomodulatory effects of the ADC by measuring the activation of T-cells in a co-culture system with tumor cells.

Objective: To evaluate the ability of an ADC containing the this compound payload to enhance T-cell activation when co-cultured with tumor cells.

Principle: Jurkat T-cells, engineered with a reporter system for T-cell activation (e.g., NFAT-luciferase), are co-cultured with tumor cells that have been treated with the ADC. T-cell activation is quantified by measuring the reporter signal.

Materials:

-

Tumor cell line (e.g., PC9)

-

Jurkat T-cell line with an integrated reporter for activation (e.g., NFAT, AP-1, or NF-κB reporters)

-

ADC containing this compound

-

Co-culture medium

-

Luciferase assay reagent (if using a luciferase reporter)

-

Flow cytometer (if using a fluorescent reporter)

Procedure:

-

Treat the tumor cells with the ADC for a predetermined time.

-

After treatment, co-culture the tumor cells with the Jurkat reporter T-cells.

-

Incubate the co-culture for a specified period (e.g., 24-48 hours).

-

Measure the reporter signal. For a luciferase reporter, lyse the cells and add the luciferase substrate, then measure luminescence. For a fluorescent reporter, harvest the Jurkat cells and analyze the fluorescence by flow cytometry.

-

An increase in the reporter signal in the presence of ADC-treated tumor cells compared to untreated tumor cells indicates enhanced T-cell activation.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the in vitro characterization of the this compound payload.

Caption: Mechanism of action of the this compound topoisomerase I inhibitor payload.

Caption: Experimental workflow for the in vitro bystander killing assay.

Caption: Experimental workflow for the in vitro T-cell activation assay.

References

- 1. Item - Supplementary Figures S1-10 from Design and Preclinical Evaluation of a Novel B7-H4âDirected AntibodyâDrug Conjugate, AZD8205, Alone and in Combination with the PARP1-Selective Inhibitor AZD5305 - American Association for Cancer Research - Figshare [aacr.figshare.com]

- 2. researchgate.net [researchgate.net]

The Bystander Effect of AZ14170133 Payload in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bystander effect is a critical attribute of antibody-drug conjugates (ADCs), enabling the cytotoxic payload to kill not only the target antigen-expressing cancer cells but also adjacent antigen-negative tumor cells. This phenomenon is particularly important in the context of heterogeneous tumors where antigen expression can be varied. This technical guide provides a detailed overview of the bystander effect of the novel topoisomerase I inhibitor payload, AZ14170133, a component of the ADC AZD8205. This compound is a bystander-capable payload designed for enhanced stability, efficacy, and safety.[1][2] This document will delve into the experimental protocols used to characterize this effect, present the available quantitative data, and visualize the underlying molecular mechanisms and experimental workflows.

Core Mechanism of Action: Topoisomerase I Inhibition

This compound is a potent topoisomerase I inhibitor.[3][4] Its mechanism of action involves stabilizing the covalent complex between topoisomerase I (TOP1) and DNA, which prevents the re-ligation of single-strand breaks generated during DNA replication and transcription.[5] This leads to the accumulation of DNA double-strand breaks, activation of the DNA damage response (DDR), cell cycle arrest, and ultimately, apoptosis.[3][6] The bystander effect is facilitated by the payload's ability to diffuse across cell membranes after being released from the ADC within the target cell.[7][8]

Quantitative Data Summary

The bystander killing effect of the this compound payload, delivered via the ADC AZD8205, was demonstrated in preclinical studies.[9] An in vitro co-culture experiment was conducted using B7-H4-positive (HT29-huB7-H4) and B7-H4-negative (HT29-GFP) cells. The following table summarizes the relative cell counts determined by flow cytometry after a 6-day treatment with 200 ng/mL of AZD8205 or a non-targeting isotype control ADC (Iso-ADC).

| Cell Type | Treatment | Culture Condition | Outcome |

| B7-H4 Positive (HT29-huB7-H4) | AZD8205 | Cultured Alone | Significant reduction in cell count |

| B7-H4 Negative (HT29-GFP) | AZD8205 | Cultured Alone | No significant reduction in cell count |

| B7-H4 Positive (HT29-huB7-H4) | AZD8205 | Co-culture (1:1 ratio) | Significant reduction in cell count |

| B7-H4 Negative (HT29-GFP) | AZD8205 | Co-culture (1:1 ratio) | Significant reduction in cell count (demonstrating bystander effect) |

| B7-H4 Positive & Negative | Iso-ADC | Co-culture (1:1 ratio) | No significant reduction in cell count |

Note: This table is a qualitative summary based on the graphical data presented in the cited literature, as the raw numerical data was not available.[3]

Experimental Protocols

In Vitro Bystander Killing Co-Culture Assay

This assay is designed to evaluate the ability of an ADC's payload to kill antigen-negative cells when co-cultured with antigen-positive cells.

Cell Lines:

-

Antigen-Positive: HT29-huB7-H4 (human colon carcinoma cells engineered to express human B7-H4)

-

Antigen-Negative: HT29-GFP (parental HT29 cells expressing Green Fluorescent Protein for identification)

Protocol:

-

Cell Seeding: Seed B7-H4-positive and B7-H4-negative cells in a 1:1 ratio in a multi-well plate. As controls, seed each cell line individually.

-

Treatment: After allowing the cells to adhere, treat the co-cultures and monocultures with 200 ng/mL of AZD8205 or the isotype control ADC. Include an untreated control for each condition.

-

Incubation: Incubate the cells for 6 days to allow for the processing of the ADC, release of the payload, and subsequent bystander effect.

-

Cell Counting: Harvest the cells and analyze the relative cell counts of the B7-H4-positive and GFP-positive populations using flow cytometry.

-

Data Analysis: Compare the cell counts in the treated wells to the untreated controls to determine the extent of direct and bystander killing.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Bystander Apoptosis

The following diagram illustrates the proposed signaling pathway initiated by the this compound payload in a bystander cancer cell.

Caption: this compound payload diffuses into a bystander cell, inducing apoptosis.

Experimental Workflow for In Vitro Bystander Effect Assay

The following diagram outlines the key steps in the in vitro co-culture assay to determine the bystander effect.

Caption: Workflow of the in vitro co-culture bystander effect assay.

Conclusion

The this compound payload, a key component of the ADC AZD8205, demonstrates a significant bystander killing effect in preclinical models. This capability is crucial for overcoming tumor heterogeneity and enhancing the therapeutic potential of the ADC. The mechanism, rooted in the payload's ability to diffuse into adjacent cells and induce DNA damage-mediated apoptosis, underscores the rational design of this next-generation ADC. Further quantitative analysis and detailed elucidation of the downstream signaling pathways will continue to refine our understanding and application of such potent anti-cancer agents.

References

- 1. [Apoptosis of human leukemic cells induced by topoisomerase I and II inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apoptosis induced by DNA topoisomerase I and II inhibitors in human leukemic HL-60 cells [pubmed.ncbi.nlm.nih.gov]

- 5. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 7. Relationship of DNA damage signaling to DNA replication following treatment with DNA topoisomerase inhibitors camptothecin/topotecan, mitoxantrone, or etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]

- 9. ESMO: Novel ADC AZD8205 demonstrates manageable safety profile and preliminary efficacy in first-in-human trial | MD Anderson Cancer Center [mdanderson.org]

An In-Depth Technical Guide to AZ14170133 and its Core Relationship with Exatecan Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of AZ14170133, a drug-linker conjugate for antibody-drug conjugates (ADCs), and its intrinsic connection to the potent topoisomerase I inhibitor, exatecan. This document delves into the chemical nature, mechanism of action, and preclinical data associated with this compound and its corresponding ADC, AZD8205. Detailed experimental protocols for key assays are provided, alongside visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of this novel therapeutic agent.

Introduction: The Emergence of Exatecan Derivatives in Oncology

Exatecan, a hexacyclic analog of camptothecin, is a highly potent inhibitor of topoisomerase I, a crucial enzyme involved in DNA replication and transcription.[1][2][3] Its derivatives are gaining prominence as cytotoxic payloads in the development of ADCs, a class of targeted therapies designed to selectively deliver potent chemotherapeutic agents to cancer cells.[3][4] These ADCs leverage the specificity of monoclonal antibodies to target tumor-associated antigens, thereby minimizing systemic toxicity and enhancing the therapeutic index of the cytotoxic payload.[5] this compound represents a key advancement in this field, incorporating a highly potent exatecan derivative into a sophisticated drug-linker system for targeted cancer therapy.

This compound: A Detailed Profile

This compound is a drug-linker conjugate comprising a topoisomerase I inhibitor and a linker designed for attachment to a monoclonal antibody.[1][6] It serves as the payload component of the investigational ADC, AZD8205, which targets the B7-H4 protein, an immunoregulatory molecule highly expressed in various solid tumors.[7][8]

Chemical Structure and Composition

This compound is identified as Mal-PEG8-amide-Val-Ala-(4-NH2)-Exatecan . [No specific citation found for the full structure in one place] This structure consists of three key components:

-

Exatecan Derivative (Payload): The cytotoxic "warhead" of the conjugate is a derivative of exatecan, specifically a camptothecin-based exatecan mesylate referred to as TOP1i AZ14170132 or AZ'0132 .[9]

-

Linker: A cleavable linker system designed for stability in circulation and efficient release of the payload within the target cancer cell. The linker includes:

-

A maleimide (Mal) group for conjugation to the antibody.

-

A polyethylene glycol (PEG8) spacer to improve solubility and pharmacokinetic properties.

-

A Valine-Alanine (Val-Ala) dipeptide, which is a substrate for lysosomal proteases like cathepsin B, enabling intracellular cleavage.

-

-

Attachment Point: The linker is attached to the exatecan derivative at the 4-amino position.

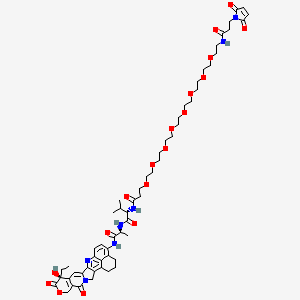

A definitive, high-resolution chemical structure diagram of the complete this compound conjugate is not publicly available at the time of this report. The following is a representation of the exatecan payload.

Figure 1: Chemical Structure of Exatecan

Caption: The chemical structure of exatecan, the core component of the this compound payload.

Caption: The chemical structure of exatecan, the core component of the this compound payload.

Mechanism of Action: Topoisomerase I Inhibition

The cytotoxic activity of this compound is mediated by its exatecan derivative payload, which functions as a potent topoisomerase I inhibitor.

The Role of Topoisomerase I

Topoisomerase I is a nuclear enzyme that alleviates torsional stress in DNA during replication and transcription by inducing transient single-strand breaks. The enzyme cleaves a phosphodiester bond, forms a covalent intermediate with the 3'-end of the broken DNA strand, allows the intact strand to pass through the break, and then re-ligates the cleaved strand.

Inhibition by the Exatecan Derivative

The exatecan payload of this compound traps the topoisomerase I-DNA cleavage complex (TOP1cc).[3] It intercalates into the DNA at the site of the single-strand break and stabilizes the covalent complex, preventing the re-ligation of the DNA strand. This stabilization of the TOP1cc leads to the accumulation of DNA single-strand breaks. When a replication fork encounters this stalled complex, it results in the formation of a double-strand break, a highly lethal form of DNA damage. The accumulation of these double-strand breaks triggers cell cycle arrest and ultimately leads to apoptotic cell death.[9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wide application of a novel topoisomerase I inhibitor-based drug conjugation technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. ESMO: Novel ADC AZD8205 demonstrates manageable safety profile and preliminary efficacy in first-in-human trial | MD Anderson Cancer Center [mdanderson.org]

- 9. Current Role of Topoisomerase I Inhibitors for the Treatment of Mesenchymal Malignancies and Their Potential Future Use as Payload of Sarcoma-Specific Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Payload Release of AZ14170133: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

AZ14170133, also known as SG 3932, is a critical component in the next generation of antibody-drug conjugates (ADCs), serving as a drug-linker conjugate. It comprises a potent topoisomerase I inhibitor payload connected to a cleavable linker, designed for targeted delivery and controlled release within cancer cells. This technical guide provides an in-depth analysis of the payload release mechanism of this compound, supported by available data and detailed experimental protocols. This compound is notably utilized in the synthesis of the ADC AZD8205, which targets the B7-H4 protein, an immunoregulatory protein highly expressed in various solid tumors.

Core Components and Mechanism of Action

This compound's efficacy is rooted in its two key components: a topoisomerase I inhibitor payload and a sophisticated linker system. The linker is a "bystander-capable" Val-Ala-PEG8 construct, engineered for stability in circulation and specific cleavage within the tumor cell's lysosome.

The Payload: A Topoisomerase I Inhibitor

The cytotoxic agent within this compound is a potent topoisomerase I inhibitor. Topoisomerase I is a nuclear enzyme crucial for relaxing DNA supercoils during replication and transcription. The inhibitor works by stabilizing the transient complex formed between topoisomerase I and DNA, which leads to single-strand breaks. When the replication fork encounters this stabilized complex, it results in double-strand DNA breaks, ultimately triggering apoptosis and cell death.

The Linker: Val-Ala-PEG8

The linker's design is central to the targeted delivery and release of the payload. It consists of three key parts:

-

Valine-Alanine (Val-Ala) Dipeptide: This dipeptide sequence is specifically designed to be cleaved by lysosomal proteases, particularly cathepsins. Cathepsins are highly active in the acidic environment of the lysosome (pH 4.5-5.0), ensuring that the payload is released primarily inside the target cancer cell. The Val-Ala linker is noted to have a slower cleavage rate compared to the more common Val-Cit linker, which may offer a different pharmacokinetic profile.

-

PEG8 Spacer: The polyethylene glycol (PEG) spacer, consisting of eight repeating units, is incorporated to enhance the hydrophilicity and solubility of the drug-linker conjugate. This is particularly important for payloads that are hydrophobic, as it helps to prevent aggregation and improve the overall biophysical properties of the resulting ADC.

-

Self-Immolative Group: Following the cleavage of the Val-Ala dipeptide by cathepsins, a self-immolative spacer, such as p-aminobenzyl carbamate (PABC), facilitates the efficient and traceless release of the active topoisomerase I inhibitor.

Quantitative Data on Linker Performance

While specific kinetic data for the cleavage of the Val-Ala linker within this compound is not publicly available, comparative studies with the Val-Cit linker provide valuable insights into its general characteristics.

| Parameter | Val-Ala Linker | Val-Cit Linker | Rationale for Use in ADCs |

| Primary Cleavage Enzyme | Cathepsin B and other lysosomal proteases | Cathepsin B and other lysosomal proteases | High expression and activity of cathepsins in the tumor microenvironment and lysosomes of cancer cells. |

| Relative Cleavage Rate | Lower (approximately half the rate of Val-Cit in some studies) | Higher | The slower release from Val-Ala may provide a more sustained payload delivery and potentially a wider therapeutic window. |

| Hydrophobicity | Lower | Higher | Lower hydrophobicity of the Val-Ala linker can reduce ADC aggregation, allowing for a higher drug-to-antibody ratio (DAR) and improved manufacturing feasibility. |

| Plasma Stability | High | High | Both linkers are designed to be stable in the bloodstream to minimize premature payload release and off-target toxicity. |

Signaling Pathway of Payload Action

The following diagram illustrates the mechanism of action of the topoisomerase I inhibitor payload after its release from this compound within a cancer cell.

Caption: Mechanism of action of the topoisomerase I inhibitor payload.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of the payload release and activity of this compound-containing ADCs.

In Vitro Linker Cleavage Assay

Objective: To determine the rate and extent of payload release from an ADC under enzymatic conditions mimicking the lysosomal environment.

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of the ADC (e.g., AZD8205) in a suitable buffer (e.g., PBS, pH 7.4).

-

Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 5.0) to mimic the acidic environment of the lysosome.

-

Reconstitute purified human cathepsin B to a stock concentration in an appropriate buffer.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the ADC (final concentration, e.g., 100 µg/mL) with the reaction buffer.

-

Initiate the reaction by adding a pre-determined amount of cathepsin B (e.g., 1 µM).

-

Incubate the reaction mixture at 37°C.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 1, 4, 8, 24 hours), collect aliquots of the reaction mixture.

-

Immediately stop the enzymatic reaction by adding a protease inhibitor (e.g., E-64) or by adding an excess of cold acetonitrile to precipitate the protein.

-

-

Sample Analysis:

-

Centrifuge the quenched samples to pellet the precipitated antibody and enzyme.

-

Collect the supernatant containing the released payload.

-

Analyze the supernatant using LC-MS/MS to quantify the concentration of the released topoisomerase I inhibitor.

-

-

Data Analysis:

-

Plot the concentration of the released payload against time to determine the cleavage kinetics.

-

Caption: Experimental workflow for the in vitro linker cleavage assay.

Intracellular Catabolism and Payload Release Assay

Objective: To measure the release of the payload from the ADC within target cells.

Methodology:

-

Cell Culture:

-

Culture target cancer cells (e.g., B7-H4 positive cell line) in appropriate media until they reach a suitable confluency.

-

-

ADC Treatment:

-

Treat the cells with the ADC (e.g., AZD8205) at a specific concentration (e.g., 10 µg/mL) for various time periods (e.g., 0, 6, 24, 48 hours).

-

-

Cell Lysis and Sample Preparation:

-

At each time point, wash the cells with ice-cold PBS to remove any unbound ADC.

-

Lyse the cells using a suitable lysis buffer.

-

Collect the cell lysates and centrifuge to remove cellular debris.

-

-

Quantification of Released Payload:

-

Extract the small molecule payload from the cell lysate using a protein precipitation method (e.g., with acetonitrile).

-

Analyze the extracted samples by LC-MS/MS to quantify the intracellular concentration of the released topoisomerase I inhibitor.

-

-

Data Analysis:

-

Normalize the amount of released payload to the total protein concentration in the cell lysate.

-

Plot the intracellular payload concentration over time to understand the kinetics of catabolism and release.

-

Caption: Experimental workflow for the intracellular catabolism assay.

Cytotoxicity Assay

Objective: To determine the in vitro potency of the ADC against target cancer cells.

Methodology:

-

Cell Seeding:

-

Seed target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Drug Preparation and Treatment:

-

Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload in cell culture medium.

-

Remove the old medium from the cells and add the drug dilutions.

-

-

Incubation:

-

Incubate the plates for a period that allows for ADC processing and payload-induced cell death (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO2.

-

-

Cell Viability Assessment:

-

Measure cell viability using a suitable assay, such as one based on ATP content (e.g., CellTiter-Glo®) or metabolic activity (e.g., MTT or resazurin).

-

-

Data Analysis:

-

Plot cell viability against the logarithm of the drug concentration.

-

Fit the data to a four-parameter logistic model to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

-

Caption: Experimental workflow for the cytotoxicity assay.

Conclusion

The payload release mechanism of this compound is a finely tuned process that relies on the specific enzymatic environment of the cancer cell's lysosome. The Val-Ala-PEG8 linker provides a stable yet cleavable connection, ensuring that the potent topoisomerase I inhibitor is delivered to its intracellular target with high specificity. Understanding the quantitative aspects of this release and the subsequent cellular signaling is paramount for the rational design and optimization of next-generation antibody-drug conjugates. The experimental protocols outlined in this guide provide a framework for the detailed characterization of these critical parameters, ultimately contributing to the development of more effective and safer cancer therapeutics.

Methodological & Application

Application Notes and Protocols: AZ14170133 in B7-H4 Targeted ADC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ14170133 is a key component in the development of next-generation Antibody-Drug Conjugates (ADCs), serving as a linker-payload system. It comprises a potent topoisomerase I inhibitor (TOP1i) payload connected to a cleavable Val-Ala-PEG8 linker. This system is integral to the B7-H4-targeted ADC, AZD8205, which has demonstrated significant preclinical anti-tumor activity. B7-H4 (also known as VTCN1) is a transmembrane protein overexpressed in a variety of solid tumors, including breast, ovarian, and endometrial cancers, with limited expression in normal tissues, making it an attractive target for ADC therapy.[1][2] The mechanism of action for AZD8205 involves the specific binding of the antibody to B7-H4 on tumor cells, followed by internalization and intracellular release of the TOP1i payload, this compound. This payload induces DNA damage, leading to apoptotic cell death.[2] A critical feature of the this compound payload is its ability to induce a bystander effect, killing adjacent B7-H4-negative tumor cells, which is particularly advantageous in treating heterogeneous tumors.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of the B7-H4 targeted ADC, AZD8205, which utilizes the this compound linker-payload.

Table 1: In Vivo Efficacy of AZD8205 in Patient-Derived Xenograft (PDX) Models

| Cancer Type | PDX Model Count | Dosage | Overall Response Rate (ORR) | Complete Responses (CR) | Citation |

| Triple-Negative Breast Cancer (TNBC) | 26 | 3.5 mg/kg (single dose) | 69% | 9/26 (35%) | [2] |

Table 2: In Vitro and In Vivo Bystander Effect of AZD8205

| Experiment Type | Cell Lines / Model | Treatment | Key Findings | Citation |

| In Vitro Co-culture | HT29-huB7-H4 (B7-H4+) & HT29-GFP (B7-H4-) | 200 ng/mL AZD8205 | Significant reduction in both B7-H4+ and B7-H4- cell counts | [3] |

| In Vivo Heterogeneous Xenograft | HT29-huB7-H4 & HT29 cells (10:90 and 40:60 ratios) | Single IV bolus dose | Antitumor activity observed in heterogeneous models | [3] |

Signaling Pathways and Mechanisms of Action

The development of this compound-based ADCs targets the B7-H4 protein, which is known to be involved in immune suppression and potentially in cancer cell proliferation through intracellular signaling pathways.

B7-H4 Signaling Pathway

B7-H4 acts as a negative regulator of T-cell mediated immune responses.[4] While its extracellular domain interacts with a yet-to-be-identified receptor on T-cells to inhibit their activation, B7-H4 has also been shown to have intracellular signaling functions that can promote tumor progression. Studies have indicated that B7-H4 expression can be regulated by the PI3K/Akt/mTOR signaling pathway.[5] Furthermore, there is evidence suggesting a potential B7-H4-mediated signaling cascade involving PI3K/Akt/STAT3 that can influence trophoblast cell proliferation, migration, and apoptosis.[5] In some cancer cells, B7-H4 can translocate to the nucleus and may play a role in cell cycle progression and proliferation.[6][7]

Figure 1: B7-H4 Signaling Pathway Overview.

AZD8205 Mechanism of Action

The ADC AZD8205, carrying the this compound linker-payload, exerts its cytotoxic effect through a well-defined mechanism. The topoisomerase I inhibitor payload specifically targets an enzyme crucial for DNA replication and transcription.

Figure 2: Mechanism of Action of AZD8205.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods for ADC characterization and can be adapted for specific research needs.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of a B7-H4 targeted ADC.

Materials:

-

B7-H4 positive and negative cancer cell lines

-

Complete cell culture medium

-

96-well cell culture plates

-

B7-H4 ADC (e.g., AZD8205) and isotype control ADC

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

ADC Treatment:

-

Prepare serial dilutions of the B7-H4 ADC and isotype control ADC in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted ADCs or control medium.

-

Incubate for 72-120 hours at 37°C, 5% CO2.[8]

-

-

MTT Assay:

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Plot the percentage of viability against the ADC concentration and determine the IC50 value using a non-linear regression analysis.[10]

-

In Vitro Bystander Killing Assay (Co-culture Method)

This protocol assesses the ability of the ADC's payload to kill neighboring antigen-negative cells.

Materials:

-

B7-H4 positive cancer cell line

-

B7-H4 negative cancer cell line (stably expressing a fluorescent protein, e.g., GFP, for identification)

-

Complete cell culture medium

-

96-well cell culture plates

-

B7-H4 ADC and isotype control ADC

-

Flow cytometer or fluorescence microscope

Procedure:

-

Co-culture Seeding:

-

Seed a mixture of B7-H4 positive and B7-H4 negative (GFP-labeled) cells in a 96-well plate at a defined ratio (e.g., 1:1) in 100 µL of complete medium.[3]

-

As controls, seed each cell line individually.

-

Incubate overnight at 37°C, 5% CO2.

-

-

ADC Treatment:

-

Analysis:

-

Harvest the cells by trypsinization.

-

Analyze the cell populations by flow cytometry, distinguishing the GFP-positive (B7-H4 negative) and GFP-negative (B7-H4 positive) cells.

-

Determine the relative cell counts or percentage of viable cells for each population in the treated versus untreated wells.[3]

-

In Vivo Efficacy Study in Patient-Derived Xenograft (PDX) Models

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a B7-H4 ADC in a preclinical in vivo model.

Materials:

-

Immunodeficient mice (e.g., NOD/SCID or NSG)

-

Patient-derived tumor tissue fragments

-

Matrigel (optional)

-

B7-H4 ADC (e.g., AZD8205) and vehicle control

-

Calipers for tumor measurement

Procedure:

-

PDX Model Establishment:

-

Study Initiation:

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[11]

-

-

ADC Administration:

-

Administer the B7-H4 ADC (e.g., 3.5 mg/kg of AZD8205) intravenously (IV) as a single dose or according to a specified dosing schedule.[2]

-

Administer the vehicle control to the control group.

-

-

Tumor Growth Monitoring:

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (Length x Width²)/2).[11]

-

Monitor animal body weight and overall health.

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each group.

-

At the end of the study, calculate tumor growth inhibition (TGI) and assess for tumor regression.

-

Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the treatment effect.

-

Experimental Workflow for B7-H4 ADC Development

The development and preclinical evaluation of a B7-H4 targeted ADC like AZD8205 follows a structured workflow.

Figure 3: B7-H4 ADC Development Workflow.

References

- 1. ESMO: Novel ADC AZD8205 demonstrates manageable safety profile and preliminary efficacy in first-in-human trial | MD Anderson Cancer Center [mdanderson.org]

- 2. Design and Preclinical Evaluation of a Novel B7-H4-Directed Antibody-Drug Conjugate, AZD8205, Alone and in Combination with the PARP1-Selective Inhibitor AZD5305 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sinobiological.com [sinobiological.com]

- 5. mdpi.com [mdpi.com]

- 6. The costimulatory molecule B7-H4 promote tumor progression and cell proliferation through translocating into nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The costimulatory molecule B7-H4 promote tumor progression and cell proliferation through translocating into nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. blog.crownbio.com [blog.crownbio.com]

Application Notes and Protocols for Preclinical Studies Using AZ14170133

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ14170133 is a novel linker-payload conjugate designed for the development of Antibody-Drug Conjugates (ADCs). It comprises a potent topoisomerase I inhibitor (TOP1i) payload connected to a cleavable Val-Ala-PEG8 linker system. This combination is engineered for stability in circulation and efficient, targeted release of the cytotoxic agent within tumor cells. This compound is notably utilized in the investigational ADC, AZD8205, which targets the B7-H4 antigen, a promising therapeutic target in a variety of solid tumors.[1][2][3]

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of ADCs developed using this compound.

Mechanism of Action

The cytotoxic component of this compound is a topoisomerase I inhibitor. Topoisomerase I is a nuclear enzyme crucial for relieving torsional stress in DNA during replication and transcription. It functions by creating transient single-strand breaks in the DNA backbone, allowing the DNA to unwind, and then resealing the break.[4][5]